molecular formula C19H14BrFN2O2S B302730 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

カタログ番号 B302730
分子量: 433.3 g/mol
InChIキー: XPDIZTQXAOYALJ-ZJNHSXOMSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in preventing programmed cell death. Overexpression of BCL-2 proteins has been linked to the development of various types of cancer, including leukemia and lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these types of cancer.

作用機序

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one selectively binds to BCL-2 proteins and inhibits their anti-apoptotic function. This leads to the activation of the apoptotic pathway and the induction of programmed cell death in cancer cells. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has a high affinity for BCL-2 proteins and does not affect other anti-apoptotic proteins, such as BCL-XL or MCL-1. This selectivity is important because it reduces the risk of adverse effects on normal cells.
Biochemical and Physiological Effects
5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been shown to reduce the size of tumors in animal models of leukemia and lymphoma. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been shown to have minimal effects on normal cells, indicating a favorable safety profile.

実験室実験の利点と制限

One of the main advantages of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one is its selectivity for BCL-2 proteins. This allows for targeted therapy and reduces the risk of adverse effects on normal cells. Another advantage is its potent anti-tumor activity, which has been demonstrated in preclinical and clinical studies. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has some limitations, such as the development of resistance in some patients and the potential for adverse effects, such as neutropenia and thrombocytopenia.

将来の方向性

There are several future directions for the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. One direction is the optimization of dosing regimens to reduce the risk of adverse effects and improve efficacy. Another direction is the development of combination therapies with other drugs to enhance the anti-tumor activity of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one. Additionally, the identification of biomarkers that can predict response to 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one would be valuable for patient selection and personalized therapy. Finally, the development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one analogs with improved pharmacokinetic properties and selectivity for BCL-2 proteins could lead to the development of more effective therapies for cancer.

合成法

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one involves several steps, including the preparation of the starting materials and the formation of the thiazolidinone ring. The starting materials are commercially available and can be easily obtained. The synthesis of the thiazolidinone ring involves the reaction of a thioamide with an α-bromo-α,β-unsaturated ketone. The reaction is catalyzed by a base and results in the formation of the desired product. The final step involves the purification of the product by column chromatography.

科学的研究の応用

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied in preclinical and clinical trials as a potential treatment for various types of cancer. In preclinical studies, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown potent anti-tumor activity against leukemia and lymphoma cells. In clinical trials, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has shown promising results in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). 5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one has also been tested in combination with other drugs, such as rituximab and venetoclax, and has shown synergistic effects.

特性

製品名

5-[2-(Allyloxy)-5-bromobenzylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

分子式

C19H14BrFN2O2S

分子量

433.3 g/mol

IUPAC名

(5Z)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-3-(4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14BrFN2O2S/c1-2-9-25-16-8-3-13(20)10-12(16)11-17-18(24)23(19(22)26-17)15-6-4-14(21)5-7-15/h2-8,10-11,22H,1,9H2/b17-11-,22-19?

InChIキー

XPDIZTQXAOYALJ-ZJNHSXOMSA-N

異性体SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

正規SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。